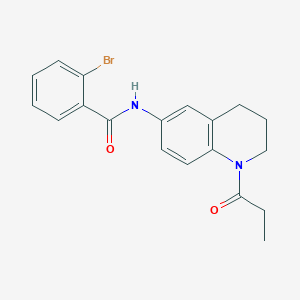

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a brominated benzamide derivative featuring a 1-propanoyl-substituted tetrahydroquinoline scaffold. The compound combines a benzamide moiety with a partially saturated quinoline ring, modified by a propanoyl group at the 1-position and a bromine atom at the ortho position of the benzamide.

Properties

IUPAC Name |

2-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c1-2-18(23)22-11-5-6-13-12-14(9-10-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVLVXGSBGAVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common approach starts with the bromination of benzamide to introduce the bromine atom. This is followed by the acylation of the tetrahydroquinoline ring with propanoyl chloride under Friedel-Crafts acylation conditions, using aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It may be used in studies to understand the biological activity of tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the propanoyl group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The tetrahydroquinoline moiety may interact with specific enzymes or receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The most closely related analog identified is 2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922000-23-5) . This compound differs in the substituent on the tetrahydroquinoline ring: a 2-oxo group replaces the 1-propanoyl group (Figure 1).

Table 1: Structural and Physicochemical Comparison

| Parameter | Target Compound | 2-Oxo Analog (CAS 922000-23-5) |

|---|---|---|

| Molecular Formula | C₁₉H₁₈BrN₂O₂ (hypothetical)* | C₁₆H₁₃BrN₂O₂ |

| Molecular Weight | ~393.27 (calculated) | 345.19 |

| Substituent on Quinoline | 1-Propanoyl | 2-Oxo |

| Functional Groups | Bromobenzamide, Propanoyl, Tetrahydroquinoline | Bromobenzamide, Ketone, Tetrahydroquinoline |

| Potential Hydrogen Bonding | Propanoyl (ester) | Ketone (stronger H-bond acceptor) |

| Lipophilicity (Predicted) | Higher (propanoyl adds hydrophobicity) | Moderate (polar ketone reduces logP) |

Biological Activity

2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, which includes a bromine atom and a tetrahydroquinoline moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrN3O, with a molecular weight of approximately 364.24 g/mol. The compound features several functional groups that enhance its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C16H18BrN3O |

| Molecular Weight | 364.24 g/mol |

| Structural Features | Bromine atom, benzamide group, tetrahydroquinoline moiety |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies suggest that it may induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and proliferation.

- Antimicrobial Properties : Preliminary investigations indicate that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

- Antiviral Effects : There is emerging evidence that this compound may exhibit antiviral properties. It could potentially inhibit viral replication through interference with viral enzymes or host cell pathways.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The bromine atom and the sulfonamide group may interact with specific enzymes or proteins involved in cellular signaling pathways. This interaction can lead to the inhibition of kinases that regulate cell cycle progression and apoptosis.

- Cellular Pathway Modulation : The compound may modulate various intracellular pathways by influencing transcription factors or other signaling molecules critical for cell growth and survival.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antitumor Activity : A study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models. The mechanism was linked to enhanced apoptosis and reduced angiogenesis in tumors .

- Antimicrobial Testing : In vitro testing revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.